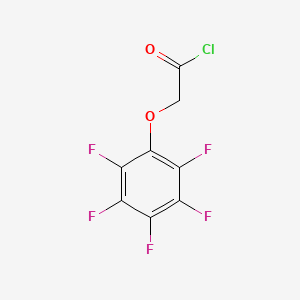

(Pentafluorophenoxy)acetyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97008. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3,4,5,6-pentafluorophenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2ClF5O2/c9-2(15)1-16-8-6(13)4(11)3(10)5(12)7(8)14/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLJMPAQIWVNGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2ClF5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204084 | |

| Record name | (Pentafluorophenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55502-53-9 | |

| Record name | 2-(2,3,4,5,6-Pentafluorophenoxy)acetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55502-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Pentafluorophenoxy)acetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055502539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55502-53-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Pentafluorophenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (pentafluorophenoxy)acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (PENTAFLUOROPHENOXY)ACETYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SEH5G2HML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Pentafluorophenoxy)acetyl chloride synthesis pathway

An In-depth Technical Guide to the Synthesis of (Pentafluorophenoxy)acetyl Chloride

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of this compound

This compound (C₈H₂ClF₅O₂) is a highly reactive acyl chloride that serves as a critical building block in advanced organic synthesis.[1] Its utility is primarily derived from the unique properties of the pentafluorophenoxy group, which acts as an excellent leaving group in subsequent nucleophilic acyl substitution reactions. This characteristic makes it a valuable reagent for creating activated esters, particularly in peptide synthesis, where efficient and clean coupling reactions are paramount.[2] The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

This guide provides a comprehensive overview of the synthetic pathway to this compound, designed for researchers, chemists, and drug development professionals. We will delve into the strategic rationale behind the chosen synthetic route, provide detailed, field-tested protocols, explore the underlying reaction mechanisms, and address critical safety and handling considerations.

Retrosynthetic Analysis: A Two-Step Strategic Approach

A logical retrosynthetic analysis of this compound points to its immediate precursor, (pentafluorophenoxy)acetic acid. The conversion of a carboxylic acid to an acyl chloride is a standard and reliable transformation in organic chemistry.[3][4][5] The precursor acid, in turn, can be disconnected at the ether linkage, leading back to two readily available starting materials: pentafluorophenol and a two-carbon electrophile, such as an ester of chloroacetic acid.

This two-step approach is synthetically advantageous as it utilizes common and well-understood reactions—Williamson ether synthesis followed by chlorination—ensuring a robust and scalable pathway.

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of the Precursor, (Pentafluorophenoxy)acetic Acid

The first stage of the synthesis involves the formation of (pentafluorophenoxy)acetic acid. This is achieved through a two-part process: the formation of an ester via Williamson ether synthesis, followed by its hydrolysis to the desired carboxylic acid.

Step 1A: Williamson Ether Synthesis of Ethyl (pentafluorophenoxy)acetate

Causality and Experimental Choice: The Williamson ether synthesis is a classic and highly effective method for forming ethers. In this context, we react the sodium salt of pentafluorophenol (a potent nucleophile) with ethyl chloroacetate (an electrophile). Using a base like sodium carbonate or potassium carbonate to deprotonate the pentafluorophenol in situ is common. The choice of ethyl chloroacetate is strategic; the ester functionality is relatively stable under the reaction conditions and serves as a masked carboxylic acid, which can be easily deprotected in the subsequent step.

Experimental Protocol: Ethyl (pentafluorophenoxy)acetate

-

Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pentafluorophenol (18.4 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and 200 mL of dry acetone.

-

Addition of Reagent: While stirring vigorously, add ethyl chloroacetate (13.5 g, 0.11 mol) to the suspension at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the pentafluorophenol spot has been consumed.

-

Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude ethyl (pentafluorophenoxy)acetate. The crude product can often be used directly in the next step or purified further by vacuum distillation if necessary.

Step 1B: Hydrolysis to (Pentafluorophenoxy)acetic Acid

Causality and Experimental Choice: Base-catalyzed hydrolysis (saponification) is chosen for its typically faster rate and irreversibility compared to acid-catalyzed hydrolysis.[6][7] The ester is treated with a hydroxide source, such as sodium hydroxide, to cleave the ester bond, forming the sodium salt of the carboxylic acid and ethanol.[8] A subsequent acidification step is required to protonate the carboxylate salt and yield the final carboxylic acid product.

Experimental Protocol: (Pentafluorophenoxy)acetic Acid

-

Setup: To a 500 mL round-bottom flask, add the crude ethyl (pentafluorophenoxy)acetate from the previous step. Add 100 mL of ethanol and a solution of sodium hydroxide (8.0 g, 0.2 mol) in 100 mL of water.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The reaction is complete when the mixture becomes a single homogeneous phase.

-

Workup: Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is ~1-2. A white precipitate of (pentafluorophenoxy)acetic acid will form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water to remove inorganic salts, and dry under vacuum.

Part 2: Synthesis of this compound

This final step involves the conversion of the carboxylic acid intermediate into the target acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the convenient nature of its byproducts.

Mechanism and Causality

The reaction between a carboxylic acid and thionyl chloride is a classic nucleophilic acyl substitution.[5]

-

The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.

-

A chloride ion is expelled, and subsequent rearrangement forms a chlorosulfite intermediate.

-

The expelled chloride ion then acts as a nucleophile, attacking the carbonyl carbon.

-

The tetrahedral intermediate collapses, expelling the acyl chloride and releasing sulfur dioxide (SO₂) gas and hydrogen chloride (HCl) gas.[5][9]

The key advantage of using thionyl chloride is that the byproducts (SO₂ and HCl) are gases, which are easily removed from the reaction mixture, driving the reaction to completion and simplifying purification. [4]

Sources

- 1. scbt.com [scbt.com]

- 2. Pentafluorophenol and its derivatives [en.highfine.com]

- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uv.es [uv.es]

- 8. cdn.prexams.com [cdn.prexams.com]

- 9. m.youtube.com [m.youtube.com]

(Pentafluorophenoxy)acetyl chloride chemical properties and structure

An In-Depth Technical Guide to (Pentafluorophenoxy)acetyl chloride: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

This compound stands as a highly versatile and reactive reagent within the landscape of modern organic synthesis and medicinal chemistry. Its unique structure, combining the potent electrophilicity of an acyl chloride with the distinct electronic properties of a pentafluorinated aromatic ring, makes it a valuable tool for researchers. The pentafluorophenoxy group not only serves as a stable, lipophilic moiety but also significantly influences the reactivity of the acetyl chloride function, rendering it an efficient acylating agent. This guide offers a comprehensive exploration of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility for professionals in drug discovery and chemical research.

Section 1: Core Chemical & Physical Properties

A thorough understanding of a reagent's fundamental properties is critical for its effective and safe use in experimental design.

Identifiers and Structure

-

IUPAC Name: 2-(pentafluorophenoxy)acetyl chloride

-

Canonical SMILES: C1(=C(C(=C(C(=C1F)F)F)F)F)OCC(=O)Cl

Physical and Chemical Properties

The key physical and chemical data for this compound are summarized below. This data is essential for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| Molecular Weight | 260.55 g/mol | [1][2][5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | Not specified, but expected to be elevated due to high MW. | |

| Melting Point | Not specified | |

| Solubility | Reacts with water; Soluble in many organic solvents. | [1] |

| Purity | Typically >95% | [1] |

Section 2: Synthesis and Mechanism

This compound is most commonly synthesized from its corresponding carboxylic acid, (pentafluorophenoxy)acetic acid. The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry, typically achieved using a chlorinating agent.

Common Synthetic Route

The reaction of (pentafluorophenoxy)acetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) provides the desired acyl chloride in high yield. Thionyl chloride is often preferred in industrial settings due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[7]

Reaction: C₆F₅OCH₂COOH + SOCl₂ → C₆F₅OCH₂COCl + SO₂ (g) + HCl (g)

Causality Behind Reagent Choice:

-

Thionyl Chloride (SOCl₂): A widely used and efficient reagent. The reaction proceeds readily, and the volatile byproducts are easily removed from the reaction mixture, driving the equilibrium towards the product.[7][8]

-

Oxalyl Chloride ((COCl)₂): A milder and more selective reagent that can be used for sensitive substrates. It often requires a catalyst, such as dimethylformamide (DMF), and produces volatile byproducts (CO, CO₂, HCl).[9]

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride.

Caption: General workflow for the synthesis of this compound.

Section 3: Chemical Reactivity and Rationale

Acyl chlorides are among the most reactive carboxylic acid derivatives, serving as excellent electrophiles in nucleophilic acyl substitution reactions.[9][10]

Nucleophilic Acyl Substitution

This compound readily reacts with a wide range of nucleophiles, including water, alcohols, and amines, to form carboxylic acids, esters, and amides, respectively.[11] This high reactivity is a direct consequence of two factors:

-

The Inductive Effect: The highly electronegative oxygen and chlorine atoms pull electron density away from the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack.

-

Excellent Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, which facilitates the reformation of the carbonyl double bond after the initial nucleophilic attack.

The Role of the Pentafluorophenoxy Group

The pentafluorophenoxy moiety exerts a powerful electron-withdrawing effect through induction, further increasing the electrophilicity of the carbonyl carbon. This makes this compound even more reactive than simple alkyl or aryl acetyl chlorides. This enhanced reactivity can be advantageous for acylating sterically hindered or electronically deactivated nucleophiles.

General Reaction Mechanism Diagram

The addition-elimination mechanism is central to the reactivity of acyl chlorides.

Caption: The addition-elimination mechanism for nucleophilic acyl substitution.

Section 4: Applications in Research and Drug Development

The unique properties of this compound make it a valuable reagent in several areas of chemical research.

-

Derivatizing Agent: It can be used to derivatize alcohols and amines for analysis by gas chromatography (GC) or other techniques. The resulting pentafluorophenoxy esters and amides are often more volatile and possess good detector sensitivity.

-

Peptide Synthesis: While less common than other activated esters, the principle of using reactive acylating agents is fundamental to forming amide bonds in peptide synthesis.

-

Bioactive Molecule Synthesis: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[12] The pentafluorophenyl group, in particular, is of growing interest. It can act as a bioisosteric replacement for other groups like trifluoromethyl or nitro groups, potentially improving a compound's pharmacological profile.[13][14] Its use allows for the direct installation of a stable, lipophilic, and metabolically robust C₆F₅ moiety into a target molecule.

Section 5: Experimental Protocol: Synthesis of an Amide Derivative

This protocol provides a self-validating, step-by-step method for the synthesis of an N-benzyl-(pentafluorophenoxy)acetamide, a common reaction showcasing the utility of this compound.

Objective: To synthesize an amide via nucleophilic acyl substitution.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (TEA) or Pyridine (non-nucleophilic base)

-

Dichloromethane (DCM), anhydrous

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Protocol:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Rationale: An inert atmosphere prevents premature hydrolysis of the highly reactive acyl chloride. Triethylamine acts as a scavenger for the HCl byproduct, preventing the protonation of the benzylamine nucleophile.[10]

-

-

Addition of Acyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM dropwise over 15-20 minutes.

-

Rationale: The slow, cooled addition controls the exothermic reaction and minimizes side product formation. A slight excess of the acyl chloride ensures full consumption of the starting amine.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.

-

Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ (to remove any remaining acid), and brine (to reduce the solubility of organic material in the aqueous layer).

-

Rationale: This series of washes systematically removes unreacted starting materials and byproducts, leading to a cleaner crude product.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-benzyl-(pentafluorophenoxy)acetamide.

Section 6: Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[15]

GHS Hazard Information:

| Pictogram | Signal Word | Hazard Statement(s) |

| GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[1] |

| GHS07 (Exclamation Mark) | Warning | May cause respiratory irritation. |

| H290: May be corrosive to metals.[15] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield when handling.[15]

-

Ventilation: Handle only in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors.[15]

-

Storage: Store in a tightly sealed container under an inert gas (e.g., Argon or Nitrogen) in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and bases.[15]

-

Spill Management: In case of a spill, contain the material with an inert absorbent (e.g., sand or vermiculite), and place it in a suitable, labeled container for disposal. Avoid contact with water.[15]

Conclusion

This compound is a potent chemical tool whose value is derived from its high reactivity and the unique properties of its pentafluorinated ring. Its utility as a powerful acylating agent for creating esters and amides, combined with its potential for installing the metabolically robust C₆F₅ moiety, makes it a significant reagent for scientists in both academic research and the pharmaceutical industry. A comprehensive understanding of its properties, synthesis, and handling protocols is paramount to harnessing its full potential safely and effectively.

References

-

This compound - LabSolutions | Lab Chemicals & Equipment. [Link]

-

(2,3,4,5,6-Pentafluorophenyl)acetyl chloride | C8H2ClF5O | CID 70027 - PubChem. [Link]

-

Acetyl chloride - Penta chemicals. [Link]

-

Natural Products in Drug Discovery - Newman, D.J. & Cragg, G.M. (2007). Journal of Natural Products. [Link]

-

THE SYNTHESIS OF 2-ALKYL-4-PYRONES FROM MELDRUM'S ACID - Organic Syntheses. [Link]

-

Acyl chloride - Wikipedia. [Link]

- Process for the production of acetyl chloride - Google P

-

A Level Chemistry Revision Notes - Acyl Chlorides - Save My Exams. [Link]

-

Acetyl Chloride - Common Organic Chemistry. [Link]

-

Expanding the Repertoire of Low-Molecular-Weight Pentafluorosulfanyl-Substituted Scaffolds - Centre for Medicines Discovery. [Link]

-

Preparation of acetyl chloride - PrepChem.com. [Link]

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Molecules. [Link]

-

Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed. [Link]

-

Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022) - ResearchGate. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. scbt.com [scbt.com]

- 3. This compound | 55502-53-9 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. The uses of Acetyl chloride_Chemicalbook [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. prepchem.com [prepchem.com]

- 9. Acyl chloride - Wikipedia [en.wikipedia.org]

- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 11. savemyexams.com [savemyexams.com]

- 12. researchgate.net [researchgate.net]

- 13. Expanding the Repertoire of Low-Molecular-Weight Pentafluorosulfanyl-Substituted Scaffolds. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]

- 14. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

(Pentafluorophenoxy)acetyl Chloride: A Technical Guide to the Mechanism of Acylation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(Pentafluorophenoxy)acetyl chloride stands as a highly reactive and efficient acylating agent, uniquely engineered with two distinct activating functionalities: the acyl chloride and the pentafluorophenoxy group. This guide provides an in-depth exploration of the core mechanisms governing its acylation reactions. We will dissect the principles of nucleophilic acyl substitution as they apply to this reagent, elucidate the critical role of the pentafluorophenyl moiety in enhancing reactivity, and present a comparative analysis against other common acylating agents. This document is designed to furnish researchers and drug development professionals with the foundational knowledge and practical insights required to effectively leverage this powerful reagent in complex organic synthesis.

Introduction: The Quest for Controlled Acylation

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. The formation of amide and ester bonds is fundamental to the construction of a vast array of active pharmaceutical ingredients (APIs), from small molecule drugs to complex peptides. The efficacy of an acylation reaction hinges on the reactivity of the acylating agent. While simple acyl chlorides are highly reactive, this can be a double-edged sword, often leading to poor selectivity and decomposition in the presence of sensitive functional groups.

This challenge has spurred the development of "activated" acylating agents, which offer a balance of high reactivity and greater stability. This compound, C₈H₂ClF₅O₂, is a premier example of such a reagent.[1] It merges the inherent reactivity of an acid chloride with the potent electronic activation conferred by a pentafluorophenoxy substituent, creating a versatile tool for challenging synthetic applications.[2][3]

The Reagent: A Dually Activated System

The efficacy of this compound stems from its molecular architecture. It is not merely an acyl chloride; it is an acyl chloride that is electronically primed for reaction.

-

The Acyl Chloride Group (-COCl): This functional group is one of the most reactive carboxylic acid derivatives. The chlorine atom is an excellent leaving group, and its strong inductive electron-withdrawing effect renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[4][5][6]

-

The Pentafluorophenoxy Group (-OC₆F₅): This is the reagent's key differentiator. The five fluorine atoms on the phenyl ring are intensely electron-withdrawing. This effect is propagated through the ether oxygen to the acetyl backbone, further increasing the electrophilicity of the carbonyl carbon. More importantly, the pentafluorophenoxide anion is an exceptionally stable and good leaving group, a property that is central to the high efficiency of related pentafluorophenyl (PFP) esters in synthesis.[2][3][7]

The Core Mechanism: Nucleophilic Acyl Substitution

The acylation of a nucleophile (e.g., an amine, R'-NH₂) by this compound proceeds via a classic two-step nucleophilic addition-elimination mechanism.[4][8][9]

Step 1: Nucleophilic Addition The reaction is initiated by the attack of the nucleophile (e.g., the lone pair of electrons on a nitrogen atom of an amine) on the highly electrophilic carbonyl carbon of the acyl chloride. This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a transient, unstable tetrahedral intermediate.[5][9]

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is short-lived. It collapses by reforming the C=O double bond. This is energetically favorable and results in the expulsion of the best leaving group attached to the carbonyl carbon. In the case of an acyl chloride, the chloride ion (Cl⁻) is an excellent leaving group and is readily eliminated.[10][11] The result is the formation of a protonated amide (or ester) and a chloride ion. A mild base, such as pyridine or triethylamine, is typically added to the reaction to neutralize the liberated HCl, driving the reaction to completion.[4][12]

Below is a diagram illustrating this fundamental mechanism.

Caption: The nucleophilic addition-elimination pathway for acylation.

While chloride is the primary leaving group, the true value of the pentafluorophenoxy moiety lies in its powerful activating effect. It makes the carbonyl carbon significantly more electrophilic than in a standard acetyl chloride, accelerating the initial nucleophilic attack and enabling reactions to proceed under milder conditions and with less reactive nucleophiles.

Kinetics and Reactivity: A Comparative Analysis

The utility of an acylating agent is best understood through comparison. The pentafluorophenyl group is renowned for its ability to create highly reactive "active esters." While this compound is an acyl chloride, its reactivity is conceptually linked to that of pentafluorophenyl (PFP) esters, which are often generated in situ from carboxylic acids for applications like peptide synthesis.[2][13][14]

Kinetic studies comparing various activated esters in peptide coupling demonstrate the profound activating effect of the pentafluorophenyl group.

| Activated Ester Moiety | Abbreviation | Relative Coupling Rate |

| Pentafluorophenyl | OPFP | 111 |

| Pentachlorophenyl | OPCP | 3.4 |

| p-Nitrophenyl | ONp | 1 |

| Table 1: Comparative coupling rates of different activated esters, demonstrating the superior reactivity of the pentafluorophenyl group. Data sourced from kinetic studies in peptide synthesis.[7][15] |

This dramatic increase in reaction rate—over 30 times faster than the pentachlorophenyl equivalent and 100 times faster than the nitrophenyl ester—is a direct consequence of the electron-withdrawing power of the C₆F₅ group.[7][15] This high rate of coupling is advantageous as it can minimize or eliminate undesirable side reactions.[7] For this compound, this translates to faster reaction times, higher yields, and the ability to acylate sterically hindered or electronically deactivated substrates where other reagents might fail.

Practical Application: A Validated Experimental Protocol

This section provides a self-validating, step-by-step methodology for the acylation of a primary amine. The causality behind each experimental choice is explained to provide field-proven insight.

Reaction: Synthesis of N-benzyl-2-(pentafluorophenoxy)acetamide

Caption: A typical experimental workflow for amine acylation.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.0 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Eluent (e.g., Hexanes/Ethyl Acetate mixture)

Protocol:

-

System Preparation: All glassware must be oven-dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon). This is critical because acyl chlorides react readily with atmospheric moisture, which would hydrolyze the reagent to the corresponding carboxylic acid.[4][16]

-

Initial Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Causality: Triethylamine is a non-nucleophilic organic base. Its role is to act as an acid scavenger, neutralizing the HCl byproduct generated during the reaction.[4] Using a slight excess ensures complete neutralization. Cooling the initial solution prevents a rapid exotherm upon addition of the highly reactive acyl chloride.

-

-

Reagent Addition: Dissolve this compound (1.0 eq) in a small volume of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes using an addition funnel.

-

Causality: Dropwise addition is a crucial control measure. It prevents a sudden temperature spike and minimizes the formation of side products that can occur from localized high concentrations of the acylating agent.

-

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Aqueous Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer it to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

-

Causality: The HCl wash removes any unreacted triethylamine and its corresponding salt (triethylammonium chloride). The NaHCO₃ wash removes any trace acidic impurities. The brine wash helps to remove residual water from the organic layer before the drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure N-benzyl-2-(pentafluorophenoxy)acetamide.

Advantages and Considerations in Drug Development

The unique properties of this compound offer distinct advantages in a research and development setting.

Advantages:

-

High Reactivity: Enables the acylation of challenging substrates and can significantly reduce reaction times.[7][15]

-

Milder Conditions: The enhanced electrophilicity allows reactions to proceed at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.

-

Reduced Side Reactions: The rapid rate of the desired acylation can outcompete potential side reactions, leading to cleaner reaction profiles and higher yields of the target molecule.[7][14]

-

Versatility: Useful for the synthesis of amides, esters, and other acyl derivatives, making it a versatile tool in a medicinal chemist's arsenal.[2]

Considerations:

-

Moisture Sensitivity: As an acyl chloride, the reagent is highly susceptible to hydrolysis.[4][16] Rigorous anhydrous techniques are mandatory for successful and reproducible results.

-

Handling and Safety: this compound is corrosive and a lachrymator.[16] It must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Cost and Availability: As a specialized reagent, it is generally more expensive than bulk commodity acylating agents like acetyl chloride. Its use is typically reserved for syntheses where its unique reactivity is required.

Conclusion

This compound is a powerful and highly activated acylating agent whose utility is derived from the synergistic combination of an acyl chloride functional group and the potent electron-withdrawing pentafluorophenoxy moiety. Its reaction mechanism follows the classic nucleophilic addition-elimination pathway, but its reactivity is significantly enhanced, leading to faster reactions, higher yields, and the ability to perform acylations under milder conditions. For researchers and professionals in drug development, a thorough understanding of this mechanism and the practical considerations for its use allows for the efficient and controlled construction of complex molecular architectures, paving the way for novel therapeutic discoveries.

References

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

Wikipedia. (2023, October 23). Pentafluorophenyl esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, September 21). 4.5: Nucleophilic acyl substitution reactions. Retrieved from [Link]

-

Hattori, T., et al. (2025, October 17). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. Retrieved from [Link]

-

Dilun Biotechnology. (2026, January 15). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the. Retrieved from [Link]

-

Al-Zoubi, W., et al. (2021, December 2). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. National Institutes of Health (NIH). Retrieved from [Link]

-

Department of Pharmaceutical Chemistry, College of Pharmacy. (n.d.). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-

Ashenhurst, J. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved from [Link]

-

BYJU'S. (n.d.). Nucleophilic Acyl Substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Pentafluorophenyl Group as Activating Group: Synthesis of α‐Deuterio Carboxylic Acid Derivatives via Et3N Catalyzed H/D Exchange. Retrieved from [Link]

-

Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

-

Pummer, W. J., & Wall, L. A. (n.d.). Pentafluorophenyl Alkyl and Vinyl Ethers. National Institutes of Health (NIH). Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Leaving Groups. Retrieved from [Link]

-

Khan Academy. (n.d.). Nucleophilic acyl substitution (video). Retrieved from [Link]

-

Wikipedia. (n.d.). Leaving group. Retrieved from [Link]

-

ResearchGate. (2014, April 17). How do I form an ester using pentadflurophenol?. Retrieved from [Link]

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

-

Save My Exams. (2025, June 23). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism. YouTube. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2,3,4,5,6-Pentafluorophenoxyacetyl chloride. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). (2,3,4,5,6-Pentafluorophenyl)acetyl chloride | C8H2ClF5O | CID 70027. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Anderson, H. J., et al. (n.d.). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. National Institutes of Health (NIH). Retrieved from [Link]

- Google Patents. (n.d.). WO2019043238A1 - Process and intermediate for the manufacture of difluoroacetyl chloride.

- Google Patents. (n.d.). US5041647A - Process for producing trifluoroacetic acid and trifluoroacetyl chloride.

Sources

- 1. 2,3,4,5,6-Pentafluorophenoxyacetyl chloride [myskinrecipes.com]

- 2. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Acyl chloride - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Khan Academy [khanacademy.org]

- 9. savemyexams.com [savemyexams.com]

- 10. Leaving Groups | OpenOChem Learn [learn.openochem.org]

- 11. Leaving group - Wikipedia [en.wikipedia.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Pentafluorophenol and its derivatives [en.highfine.com]

- 16. ACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Introduction: Elucidating the Molecular Identity of a Key Synthetic Intermediate

An In-Depth Technical Guide to the Spectroscopic Characterization of (Pentafluorophenoxy)acetyl chloride

Prepared by: A Senior Application Scientist

This compound (C₈H₂ClF₅O, CAS No. 832-72-4) is a highly reactive bifunctional molecule of significant interest in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] Its structure combines the nucleophilic susceptibility of an acyl chloride with the unique electronic properties of a pentafluorophenoxy moiety. This guide provides a comprehensive analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to confirm the identity, purity, and structural integrity of this compound.

As application scientists, we move beyond simple data reporting. The objective here is to build a self-validating analytical narrative, where each piece of spectroscopic data corroborates the others, providing an unambiguous structural confirmation. We will explore not just the data itself, but the underlying chemical principles that give rise to the observed spectra.

Molecular Structure and Key Features

Understanding the molecule's architecture is paramount to interpreting its spectroscopic output. The structure features a methylene bridge (-CH₂-) insulating the acyl chloride group from the direct electronic influence of the pentafluorophenyl ring. However, the powerful inductive effect of the five fluorine atoms remains a dominant factor in the molecule's overall chemistry and spectroscopic signature.

Caption: 2D structure of this compound.

Mass Spectrometry (MS): Deconstructing the Molecule

Mass spectrometry is a destructive analytical technique that provides critical information about a molecule's mass and its fragmentation pattern, offering a veritable "fingerprint" of its structure.[3] For a reactive species like an acyl chloride, Electron Ionization (EI) is a common and effective method.

Experimental Protocol: Electron Ionization GC-MS

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile, inert solvent (e.g., dichloromethane).

-

Injection: A small volume (typically 1 µL) is injected into a Gas Chromatograph (GC) equipped with a non-polar capillary column (e.g., DB-5ms). The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming an energetically unstable molecular ion (M⁺•).

-

Fragmentation: The excess energy in the molecular ion causes it to fragment into smaller, characteristic ions.[3]

-

Detection: The positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole), and detected.

Data Interpretation: A Cascade of Fragmentation

The mass spectrum of this compound is not expected to show a strong molecular ion peak due to the lability of the C-Cl bond. The fragmentation pattern is dominated by processes initiated at the acyl chloride functional group.[4]

-

Molecular Ion (M⁺•): The calculated exact mass is 243.97 Da.[1] A small peak at m/z ≈ 244, along with its isotopic partner [M+2]⁺• at m/z ≈ 246 (due to the ³⁷Cl isotope, which is ~32% as abundant as ³⁵Cl), would confirm the molecular weight.

-

Primary Fragmentation (α-Cleavage): The most favorable initial fragmentation is the loss of the chlorine radical (•Cl), a classic pathway for acyl chlorides, to form a highly stable acylium ion.[4] This is predicted to be a major peak in the spectrum.

-

[M - Cl]⁺ = C₈H₂F₅O₂⁺ = m/z 209

-

-

Secondary Fragmentation: The acylium ion can then lose a molecule of carbon monoxide (CO), another common fragmentation pathway for carbonyl compounds.[4]

-

[M - Cl - CO]⁺ = C₇H₂F₅O⁺ = m/z 181

-

-

Alternative Fragmentation: Cleavage of the C-C bond between the methylene group and the carbonyl group (α-cleavage) can also occur.[5]

-

[C₇H₂F₅O]⁺ = m/z 181 (This leads to the same prominent ion observed from the sequential loss).

-

NIST library data for this compound shows the most intense peaks at m/z 181, 161, and 182, which strongly supports the fragmentation pathway leading to the C₇H₂F₅O⁺ fragment as a key event.[1] The peak at m/z 181 represents the pentafluorophenoxymethyl cation, which is a very stable fragment.

Caption: Proposed primary MS fragmentation pathway.

| Ion Species | Formula | Calculated m/z | Interpretation |

| [M]⁺• | [C₈H₂ClF₅O]⁺• | 244 | Molecular Ion |

| [M+2]⁺• | [C₈H₂³⁷ClF₅O]⁺• | 246 | Chlorine Isotope Peak |

| [M - Cl]⁺ | [C₈H₂F₅O₂]⁺ | 209 | Acylium ion |

| [M - Cl - CO]⁺ | [C₇H₂F₅O]⁺ | 181 | Pentafluorophenoxymethyl cation |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid, non-destructive technique perfect for identifying the functional groups present in a molecule. The principle lies in the absorption of specific frequencies of IR radiation that correspond to the vibrational energies of molecular bonds.

Experimental Protocol: Neat Liquid Analysis

-

Sample Preparation: As this compound is a liquid, a spectrum can be obtained directly without solvent.

-

Analysis: A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.

-

Data Acquisition: The assembly is placed in the spectrometer, and the IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

Data Interpretation: Key Vibrational Signatures

The IR spectrum is dominated by a few very characteristic absorptions that confirm the presence of the acyl chloride and the fluorinated aromatic ring.

-

C=O Stretch: The most diagnostic peak for an acyl chloride is the carbonyl (C=O) stretch. Due to the strong electron-withdrawing inductive effect of the chlorine atom, this bond is strengthened, and its absorption appears at a significantly higher frequency than in ketones or esters.[6] This peak is expected to be very strong and sharp. For aliphatic acyl chlorides, this band typically appears at 1810–1775 cm⁻¹.[6][7]

-

C-F Stretch: The pentafluorophenyl group will give rise to multiple, very strong C-F stretching bands in the 1300-1000 cm⁻¹ region.

-

Aromatic C=C Stretch: Stretching vibrations of the aromatic ring typically appear in the 1600-1450 cm⁻¹ region.

-

C-O-C Stretch: The ether linkage will produce a C-O-C stretching band, usually around 1250-1050 cm⁻¹. This may overlap with the C-F stretching region.

-

C-Cl Stretch: The carbon-chlorine stretch occurs at lower frequencies, typically in the 730-550 cm⁻¹ range, which falls into the fingerprint region of the spectrum.[6]

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Rationale |

| C=O Stretch | 1810 - 1790 | Strong, Sharp | High frequency is characteristic of acyl chlorides due to the inductive effect of Cl.[8][9] |

| Aromatic C=C Stretch | 1650 - 1450 | Medium | Confirms the presence of the phenyl ring. |

| C-F Stretch | 1300 - 1000 | Strong | Multiple strong bands are indicative of the polyfluorinated system. |

| C-O-C Stretch | 1250 - 1050 | Strong | Asymmetric stretch of the ether linkage. |

| C-Cl Stretch | 730 - 550 | Medium | Confirms the acyl chloride moiety.[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. By probing the magnetic environments of specific nuclei (¹H, ¹³C, ¹⁹F), we can map out the entire molecular skeleton.

Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). A small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, is added. For ¹⁹F NMR, an external standard like CFCl₃ can be used.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and spectra are acquired for ¹H, ¹³C, and ¹⁹F nuclei.

Caption: Labeled atoms for NMR spectral assignment.

¹H NMR Analysis

The proton NMR spectrum is expected to be very simple, providing a clear signature for the methylene protons.

-

-CH₂- Group: The two protons of the methylene group are chemically equivalent. They are adjacent to an oxygen atom and a carbonyl group, both of which are electron-withdrawing. This will deshield the protons, causing them to resonate downfield. A singlet is expected as there are no adjacent protons to couple with. For comparison, the methylene protons in phenylacetyl chloride appear around 4.08 ppm[10], while those in chloroacetyl chloride are at 4.52 ppm.[11] A chemical shift in the range of 4.2-4.7 ppm is therefore a reasonable prediction.

¹⁹F NMR Analysis

¹⁹F NMR is exceptionally informative for fluorinated compounds due to its wide chemical shift range and the prevalence of through-bond F-F coupling.[12] The spectrum will show three distinct signals for the ortho, meta, and para fluorine atoms.

-

Chemical Shifts: Based on typical values for pentafluorophenyl groups, the signals are expected in the following regions (relative to CFCl₃):

-

Ortho-F (F-2,6): ~ -145 to -155 ppm

-

Para-F (F-4): ~ -155 to -165 ppm

-

Meta-F (F-3,5): ~ -160 to -170 ppm

-

-

Splitting Pattern: The signals will exhibit complex splitting due to coupling between the different fluorine nuclei.

-

The para-F will appear as a triplet, coupled to the two meta-F atoms (³JFF).

-

The ortho-F will appear as a triplet of doublets (or a more complex multiplet), coupled to the adjacent meta-F (³JFF) and the distant para-F (⁴JFF).

-

The meta-F will appear as a triplet of doublets (or multiplet), coupled to the adjacent ortho-F and para-F atoms (³JFF).

-

¹³C NMR Analysis

The ¹³C NMR spectrum will confirm the carbon skeleton. A key feature will be the splitting of the aromatic carbon signals due to coupling with the directly attached fluorine atoms (¹JCF) and those further away (²JCF, ³JCF).[13]

-

Carbonyl Carbon (C=O): Acyl chloride carbonyl carbons are highly deshielded and typically appear in the 165-175 ppm range. This signal will be a singlet with low intensity.

-

Methylene Carbon (-CH₂-): This carbon, attached to an oxygen and a carbonyl, will be found in the 60-70 ppm range. It will appear as a singlet.

-

Aromatic Carbons (C₁-C₆): These will appear in the typical aromatic region (~110-150 ppm). However, the signals for the fluorine-bearing carbons (C₂-C₆) will be split into complex multiplets due to C-F coupling. The ipso-carbon (C₁) attached to the oxygen will also be visible as a singlet or a small multiplet due to longer-range coupling.

| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Insights |

| ¹H | -CH₂- | 4.2 - 4.7 | Singlet (s) | Confirms the isolated methylene group. |

| ¹⁹F | ortho-F | -145 to -155 | Multiplet (m) | Confirms the electronic environment of F atoms adjacent to the substituent. |

| ¹⁹F | para-F | -155 to -165 | Triplet (t) | Clear signal confirming the para position relative to the substituent. |

| ¹⁹F | meta-F | -160 to -170 | Multiplet (m) | Completes the signature of the C₆F₅ group. |

| ¹³C | C=O | 165 - 175 | Singlet (s) | Characteristic of an acyl chloride carbonyl. |

| ¹³C | -CH₂- | 60 - 70 | Singlet (s) | Confirms the methylene carbon environment. |

| ¹³C | C-F | 130 - 150 | Complex Multiplets | Large ¹JCF coupling confirms direct C-F bonds. |

| ¹³C | C-O | ~150 | Singlet or Multiplet | Identifies the ipso-carbon of the aromatic ring. |

Conclusion

The structural elucidation of this compound is a textbook example of synergistic analytical chemistry. Mass spectrometry confirms the molecular weight and reveals a fragmentation pattern dominated by the facile loss of chlorine and carbon monoxide. Infrared spectroscopy provides immediate confirmation of the critical acyl chloride carbonyl group via its high-frequency absorption. Finally, multinuclear (¹H, ¹⁹F, and ¹³C) NMR spectroscopy provides the definitive, high-resolution map of the molecular structure, from the simple singlet of the methylene protons to the complex, coupled system of the pentafluorophenyl ring. Together, these techniques provide a robust and self-validating dataset essential for any researcher or drug development professional working with this versatile chemical intermediate.

References

-

PubChem. (2,3,4,5,6-Pentafluorophenyl)acetyl chloride. National Center for Biotechnology Information. [Link]

-

Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. [Link]

-

precisionFDA. (2,3,4,5,6-PENTAFLUOROPHENYL)ACETYL CHLORIDE. U.S. Food and Drug Administration. [Link]

-

National Institute of Standards and Technology. Acetyl chloride. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. Infrared spectra of acid chlorides. [Link]

-

precisionFDA. ACETYL CHLORIDE. U.S. Food and Drug Administration. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

-

University of Calgary. Spectroscopic Analysis : Acyl Chlorides. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

Reddit. (2024). How to identify an Acyl Chloride in an IR spectra? r/chemhelp. [Link]

-

Reddit. (2013). 13C NMR of pentafluorophenyl group. r/chemistry. [Link]

-

ResearchGate. (n.d.). Calculated 19 F NMR chemical shifts relative to CFCl3 (in ppm) of [XFn]−. [Link]

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy! [Link]

-

SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. [Link]

-

University of Regensburg. Infrared Spectroscopy. [Link]

-

National Institute of Standards and Technology. Acetyl chloride, phenoxy-. NIST Chemistry WebBook. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

National Institute of Standards and Technology. Acetyl chloride. NIST Chemistry WebBook. [Link]

-

Wikipedia. Acyl chloride. [Link]

Sources

- 1. (2,3,4,5,6-Pentafluorophenyl)acetyl chloride | C8H2ClF5O | CID 70027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 6. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. reddit.com [reddit.com]

- 9. Acyl chloride - Wikipedia [en.wikipedia.org]

- 10. Phenylacetyl chloride(103-80-0) 1H NMR [m.chemicalbook.com]

- 11. Chloroacetyl chloride(79-04-9) 1H NMR spectrum [chemicalbook.com]

- 12. azom.com [azom.com]

- 13. jeol.com [jeol.com]

Mastering the Molecule: A Senior Application Scientist's Guide to the Safe Handling, Storage, and Emergency Management of (Pentafluorophenoxy)acetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

(Pentafluorophenoxy)acetyl chloride is a valuable reagent in organic synthesis, prized for its ability to introduce the pentafluorophenoxyacetyl group. However, its utility is matched by its significant hazardous properties. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and emergency management of this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Section 1: Understanding the Inherent Risks of this compound

This compound is a corrosive and reactive compound that demands respect. A thorough understanding of its chemical and physical properties is the bedrock of safe laboratory practice.

Hazard Identification and Classification

This compound is classified as hazardous, and its primary dangers stem from its corrosivity and reactivity.[1][2][3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these hazards through pictograms and hazard statements.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Corrosion | Danger | H314: Causes severe skin burns and eye damage.[1][2][3] |

| Corrosive to Metals | Corrosion | Warning | H290: May be corrosive to metals.[1] |

Expert Insight: The high reactivity of the acetyl chloride functional group is the primary driver of its hazardous nature. It readily hydrolyzes with water, including moisture in the air or on skin, to form hydrochloric acid and (pentafluorophenoxy)acetic acid. This reaction is exothermic and the resulting acids are highly corrosive.

The "Why" Behind the Hazard: Reactivity Profile

-

Hydrolysis: The most critical reaction to understand is its violent reaction with water.[4][5][6] This is not a slow degradation; it is a rapid, exothermic process that liberates corrosive hydrogen chloride gas and acetic acid.[6][7] This reactivity extends to other protic solvents like alcohols and amines.

-

Incompatible Materials: Beyond water, this compound is incompatible with strong bases, oxidizing agents, and alcohols.[8][9] Contact with these substances can lead to vigorous and potentially dangerous reactions. It is also corrosive to many metals, and therefore should not be stored in containers made of aluminum or galvanized steel.[1][10]

Section 2: A Proactive Approach to Safety: Handling and Storage Protocols

A proactive and informed approach to handling and storage is paramount to mitigating the risks associated with this compound.

The Hierarchy of Controls: A Framework for Safety

The most effective safety strategies prioritize engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Caption: The Hierarchy of Controls prioritizes the most effective safety measures.

Engineering Controls: Your First Line of Defense

-

Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood.[1] This is non-negotiable. The fume hood contains vapors and provides a physical barrier in case of a splash.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[1][11] The air velocity at the fume hood face should be regularly checked to ensure it meets established safety standards.[1]

Administrative Controls: Standardizing Safe Practices

-

Standard Operating Procedures (SOPs): A detailed, written SOP for any procedure involving this compound is mandatory. The SOP should cover every step, from reagent preparation to quenching and waste disposal.

-

Training: All personnel handling the substance must be thoroughly trained on the SOP, the specific hazards of the compound, and emergency procedures. This training should be documented.

Personal Protective Equipment (PPE): The Last Barrier

While engineering and administrative controls are primary, appropriate PPE is essential for immediate protection.

| PPE Item | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a full-face shield.[1] | Protects against splashes and fumes. A face shield provides an additional layer of protection for the entire face. |

| Skin Protection | Flame-retardant lab coat and appropriate gloves (e.g., butyl rubber).[8] | A flame-retardant lab coat offers protection in case of fire. Glove selection should be based on breakthrough time and permeation rate for corrosive chemicals. |

| Respiratory Protection | Not typically required when using a fume hood. However, a respirator may be necessary for emergency situations or if engineering controls fail.[12] | A properly fitted respirator with an appropriate cartridge can protect against inhalation of corrosive vapors. |

Self-Validating Protocol Insight: Before any new procedure, perform a "dry run" without the chemical to identify potential ergonomic issues or procedural flaws. This simple step can prevent accidents.

Storage with Intention: Preventing Unwanted Reactions

Proper storage is critical to maintaining the stability and safety of this compound.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][8][9] A dedicated, labeled cabinet for corrosive and water-reactive chemicals is ideal.

-

Container: Keep the container tightly sealed to prevent exposure to moisture and air.[1][8] The original container is the best option. If transferring to a new container, ensure it is made of a compatible material (e.g., glass or certain plastics, but not metal).[1]

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis from atmospheric moisture.[8]

Section 3: Responding with Confidence: Emergency Procedures

Even with the best preventative measures, accidents can happen. A well-rehearsed emergency plan is crucial.

In Case of Exposure: Immediate First Aid

Time is of the essence when dealing with exposure to a corrosive substance.

| Exposure Route | First Aid Protocol |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][4][12] Seek immediate medical attention. |

| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][4][12] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |

| Inhalation | Move the individual to fresh air immediately.[1][4][12] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[1][4] Rinse the mouth with water and give the person a small amount of water to drink. Seek immediate medical attention. |

Spill Management: A Step-by-Step Protocol

A calm and methodical approach is key to managing a spill effectively.

Caption: A workflow for responding to a chemical spill.

Minor Spill Cleanup Protocol:

-

Evacuate and Alert: Alert personnel in the immediate area and restrict access.

-

Don PPE: Wear appropriate PPE, including respiratory protection if necessary.

-

Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[1] Do not use combustible materials like paper towels.

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealable container for hazardous waste.[1][8]

-

Decontamination: Decontaminate the spill area with a neutralizing agent like sodium bicarbonate solution, followed by a thorough wash with soap and water.[1]

-

Waste Disposal: Dispose of the waste container according to institutional and local regulations.

Fire Response: Handling a Combustible Corrosive

This compound is a combustible liquid.[1]

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[1][7][12] Do NOT use water , as it will react violently with the compound.[7]

-

Firefighter Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with the chemical and its hazardous combustion products, which may include hydrogen chloride and other toxic fumes.[1][4][5]

Section 4: Responsible Disposal: End-of-Life Management

Proper disposal of this compound and its contaminated materials is a legal and ethical responsibility.

-

Waste Collection: Collect all waste, including empty containers and contaminated materials, in designated, labeled hazardous waste containers.

-

Professional Disposal: All waste must be disposed of through a licensed hazardous waste disposal company.[1][9] Do not attempt to dispose of this chemical down the drain or in regular trash.

-

Container Decontamination: Empty containers should be decontaminated with a 5% aqueous sodium hydroxide or soda ash solution, followed by water, before disposal.[1]

References

- (Pentafluorophenoxy)

- GHS Hazard Pictograms. BradyID.com.

- Hazard Pictograms for Chemicals. German Social Accident Insurance (DGUV).

- GHS Hazard Pictograms. Stoffenmanager.

- GHS Hazard Sign, Symbol & Pictogram Meanings. OSHA.com.

- Hazardous Substance Fact Sheet: Acetyl Chloride. New Jersey Department of Health.

- Hydrochloric Acid, Solution. CAMEO Chemicals, NOAA.

- Know Your Hazard Symbols (Pictograms). Office of Environmental Health and Safety, Northwestern University.

- This compound Chemical Label.

- Acetyl Chloride Safety D

- Acetyl Chloride Safety D

- Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University.

- Hydrochloric acid. Wikipedia.

- (Pentafluorophenoxy)

- Acetyl chloride Safety D

- Pentafluorobenzoyl Chloride Safety D

- Acetyl chloride Safety D

- NFPA 704 Ratings for Common Chemicals. New Environment Inc.

- NFPA 704. Wikipedia.

- Chlorine. CAMEO Chemicals, NOAA.

- (2,3,4,5,6-Pentafluorophenyl)acetyl chloride. PubChem.

- Acetyl chloride Safety D

- Acetyl chloride Safety D

- Acetyl chloride –Chemical Properties and Applic

- Acetyl chloride. CymitQuimica.

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. chemical-label.com [chemical-label.com]

- 3. labsolu.ca [labsolu.ca]

- 4. merckmillipore.com [merckmillipore.com]

- 5. fishersci.com [fishersci.com]

- 6. CAS 75-36-5: Acetyl chloride | CymitQuimica [cymitquimica.com]

- 7. nj.gov [nj.gov]

- 8. wcu.edu [wcu.edu]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. HYDROCHLORIC ACID, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

Solubility of (Pentafluorophenoxy)acetyl chloride in organic solvents

An In-depth Technical Guide to the Solubility of (Pentafluorophenoxy)acetyl Chloride in Organic Solvents

Introduction

This compound (C8H2ClF5O2) is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials.[1][2][3] Its utility stems from the reactive acyl chloride group, which allows for the facile introduction of the pentafluorophenoxyacetyl moiety into a wide range of molecules.[4][5][6] The highly fluorinated phenyl ring offers unique properties, including increased thermal stability, lipophilicity, and metabolic resistance, which are often desirable in drug candidates and specialized polymers.

The successful application of this compound is critically dependent on its solubility and stability in appropriate solvents. A well-chosen solvent will not only dissolve the compound to the desired concentration but will also be inert to the highly reactive acyl chloride functional group. This guide provides a comprehensive overview of the solubility of this compound in organic solvents, grounded in fundamental chemical principles and practical laboratory experience. It is intended for researchers, scientists, and professionals in drug development who handle this and similar reactive compounds.

Physicochemical Properties and Reactivity

This compound is a colorless to light-colored liquid with a pungent odor, characteristic of acyl chlorides.[7] The key to understanding its solubility and reactivity lies in its molecular structure, which features a highly electrophilic carbonyl carbon. The electron-withdrawing effects of both the adjacent chlorine atom and the pentafluorophenoxy group make this carbon atom highly susceptible to nucleophilic attack.[5][6]

This inherent reactivity dictates that this compound is highly sensitive to moisture and protic solvents, with which it reacts readily.[8][9][10] For instance, in the presence of water, it undergoes rapid hydrolysis to form (pentafluorophenoxy)acetic acid and hydrochloric acid.[7][9][11] Similarly, it will react with alcohols to form the corresponding esters.[4] Therefore, it is crucial to handle this compound under anhydrous conditions.[11][12]

| Property | Value |

| CAS Number | 55502-53-9 |

| Molecular Formula | C8H2ClF5O2 |

| Molecular Weight | 260.55 g/mol |

| Appearance | Colorless to light-colored liquid |

| Hazard Statements | H314: Causes severe skin burns and eye damage. May be corrosive to metals.[1][8] |

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a cornerstone of predicting solubility. The solubility of this compound in a given organic solvent is determined by the balance of intermolecular forces between the solute and the solvent. The molecule possesses both polar and non-polar characteristics. The acyl chloride group is polar, while the pentafluorophenyl ring contributes to its non-polar character.

Aprotic Solvents

Aprotic solvents, which lack acidic protons, are the preferred choice for dissolving this compound as they do not react with the acyl chloride group.

-

Non-polar Aprotic Solvents: Solvents such as hexanes and toluene are likely to dissolve this compound due to van der Waals interactions with the pentafluorophenyl ring.

-

Polar Aprotic Solvents: Solvents like diethyl ether, tetrahydrofuran (THF), ethyl acetate, dichloromethane (DCM), and acetonitrile are expected to be good solvents for this compound. Their polarity can solvate the polar acyl chloride group, while their organic nature is compatible with the rest of the molecule. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also polar aprotic solvents, but their reactivity should be considered, as they can sometimes react with highly reactive acyl chlorides.

Protic Solvents

Protic solvents, such as water, alcohols (e.g., methanol, ethanol), and carboxylic acids, are not suitable for dissolving this compound. These solvents will react with the acyl chloride group, leading to the decomposition of the compound.[4][5][7] This is not a dissolution process but a chemical reaction.

Solvent Selection Guide

Based on the theoretical principles discussed, the following table provides a guide to the expected solubility and compatibility of this compound with a range of common organic solvents.

| Solvent Class | Solvent | Expected Solubility | Compatibility |

| Non-polar Aprotic | Hexane, Toluene, Benzene | Soluble to Sparingly Soluble | Compatible |

| Polar Aprotic | Dichloromethane (DCM) | Soluble | Compatible |

| Diethyl Ether | Soluble | Compatible | |

| Tetrahydrofuran (THF) | Soluble | Compatible | |

| Ethyl Acetate | Soluble | Compatible | |

| Acetonitrile | Soluble | Compatible | |

| Protic | Water | Reactive | Incompatible |

| Alcohols (Methanol, Ethanol) | Reactive | Incompatible | |

| Carboxylic Acids | Reactive | Incompatible |

Experimental Determination of Solubility

Given the limited availability of specific quantitative solubility data for this compound, experimental determination is often necessary. The following protocol outlines a general method for determining the solubility of this compound in a chosen aprotic solvent.

Safety Precautions

-

This compound is corrosive and causes severe skin burns and eye damage.[1][8] Always handle it in a certified chemical fume hood.[12][13]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][12]

-

This compound is moisture-sensitive. All glassware must be thoroughly dried, and anhydrous solvents should be used.[11][14]

Protocol

-

Preparation:

-

Dry all necessary glassware (e.g., vials, graduated cylinders, magnetic stir bars) in an oven at >100 °C for at least 4 hours and cool in a desiccator.

-

Use anhydrous grade solvent for the experiment.

-

-

Procedure:

-

Add a known volume of the chosen anhydrous solvent (e.g., 1.0 mL) to a clean, dry vial equipped with a magnetic stir bar.

-

While stirring, add a small, accurately weighed amount of this compound to the solvent.

-

Observe for complete dissolution.

-

Continue to add small, known quantities of the compound until a saturated solution is formed (i.e., a small amount of undissolved material remains after a defined period of stirring at a constant temperature).

-

The total mass of the compound dissolved in the known volume of solvent at saturation is the solubility.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Practical Recommendations for Handling and Storage of Solutions

-

Preparation of Solutions: Always add this compound to the solvent slowly and with stirring in a fume hood.

-

Storage: Solutions of this compound in aprotic solvents should be stored in tightly sealed containers, preferably with a septum, under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.[8][14] Store in a cool, dry place away from incompatible materials.[8][12]

-

Disposal: Unused or waste material should be neutralized cautiously with a suitable reagent (e.g., a solution of sodium bicarbonate) before disposal, following institutional and local regulations.

Conclusion

References

Sources

- 1. labsolu.ca [labsolu.ca]